![molecular formula C11H13NO B3051975 1-methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 3749-11-9](/img/structure/B3051975.png)
1-methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Overview
Description
Scientific Research Applications
Monoamine Oxidase Inhibitory Agents
This compound has been used in the synthesis of new 2,1-benzothiazine derivatives, which have been investigated as monoamine oxidase inhibitory agents . These inhibitors can control the concentration of monoamine oxidase by inhibiting the excessive amount of oxidases, thus enhancing the concentration of monoaminergic transmitters . This makes them promising for therapeutic use against depression and other neurological diseases .
Treatment of Myelofibrosis
The compound, also known as CPI-0610, has been granted orphan designation for the treatment of myelofibrosis . Myelofibrosis is a serious bone marrow disorder that disrupts your body’s normal production of blood cells .
Synthesis of Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives
The compound has been used in the synthesis of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives . These derivatives have potential applications in various fields of medicinal chemistry .
Antifungal Agents
Benzothiazine-based derivatives, which can be synthesized using this compound, have been found to have antifungal properties .
Anti-bacterial Agents
Similarly, these benzothiazine-based derivatives have also been investigated for their antibacterial properties .
Anti-malarial Agents
Research has shown that benzothiazine-based derivatives can also act as anti-malarial agents .
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-1-benzazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNRHEHPHKLWHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297793 | |
Record name | 1-Methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
CAS RN |
3749-11-9 | |
Record name | NSC118154 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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